molecular formula C18H24N2O4S2 B2722149 N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251675-69-0

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2722149
CAS No.: 1251675-69-0
M. Wt: 396.52
InChI Key: WDOVARZBMUYWTA-UHFFFAOYSA-N
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Description

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety, along with an N-butyl carboxamide side chain. Thiophene-based compounds are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-butyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-4-6-12-19-18(21)17-16(11-13-25-17)26(22,23)20(3)14-7-9-15(10-8-14)24-5-2/h7-11,13H,4-6,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOVARZBMUYWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the butyl group, the ethoxyphenyl group, and the sulfamoyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives.

Scientific Research Applications

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound : N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide - Butyl carboxamide
- 4-Ethoxyphenyl-sulfamoyl
- Methyl group
C₁₉H₂₅N₂O₄S₂ 425.54 Ethoxy group may enhance lipophilicity and metabolic stability
Analog 1 : N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (F420-0835) - Cycloheptyl carboxamide
- Identical sulfamoyl group
C₂₂H₂₉N₂O₄S₂ 465.66 Bulkier cycloheptyl group may influence binding pocket interactions
Analog 2 : N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide - 4-Chlorophenyl carboxamide
- 4-Chlorobenzyl-sulfonyl
C₁₈H₁₃Cl₂NO₃S₂ 426.34 Chlorine substituents increase electronegativity, potentially enhancing target affinity
Analog 3 : 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide - Imino group
- 4-Methylphenyl and 2-chlorophenyl substituents
C₂₃H₂₂ClN₃OS 424.95 Imino group introduces planar geometry, possibly affecting π-π stacking
Analog 4 : 5-chloro-N-formyl-N-({[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide - Formyl group
- Oxazolidinone-morpholine hybrid
C₂₃H₂₂ClN₃O₇S 532.95 Amorphous co-precipitate form may improve solubility

Key Comparative Insights

Carboxamide Side Chain Variations :

  • The target compound’s N-butyl group (C₄ chain) contrasts with Analog 1’s cycloheptyl group. The latter’s steric bulk may reduce membrane permeability but enhance selectivity for larger binding pockets .
  • Analog 2’s 4-chlorophenyl carboxamide introduces halogen-mediated hydrophobic interactions, which are absent in the ethoxy-containing target compound .

Sulfamoyl/Sulfonyl Group Differences: The target compound’s sulfamoyl group (N-bound) differs from Analog 2’s sulfonyl group (S-bound).

Electron-Donating vs. In contrast, Analog 2’s 4-chlorophenyl group is electron-withdrawing, which may alter charge distribution at the binding site .

Biological Activity

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound belonging to the thiophene derivatives class, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H24N2O4S2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Key Characteristics:

  • CAS Number: 1251675-69-0
  • Molecular Weight: 446.5 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound is believed to modulate enzyme activity and influence cellular pathways through binding to receptors or enzymes involved in various physiological processes.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiophene structure can enhance antibacterial efficacy against various pathogens. The compound's ability to inhibit bacterial growth may be linked to its structural features, particularly the presence of electron-withdrawing groups which enhance its reactivity and interaction with microbial targets.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its capability to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of xanthine oxidase, a target for gout treatment, by preventing uric acid production. This suggests a potential application in managing hyperuricemia and related disorders.

Research Findings and Case Studies

Study Findings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimal cytotoxicity in mammalian cell lines.
Anticancer Studies Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
Enzyme Inhibition Showed effective inhibition of xanthine oxidase with an IC50 value comparable to established inhibitors like allopurinol.

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